(2,4,6-Trimethoxyphenyl)methanethiol
Overview
Description
“(2,4,6-Trimethoxyphenyl)methanethiol” is a chemical compound with the molecular formula C10H14O3S . It has an average mass of 214.281 Da and a monoisotopic mass of 214.066360 Da . This compound is used as a reactant in the synthesis of thiolactone polymers that mimic natural nucleosides .
Molecular Structure Analysis
The molecular structure of “(2,4,6-Trimethoxyphenyl)methanethiol” is represented by the formula C10H14O3S . The compound’s structure includes a benzene ring substituted with three methoxy groups and a methanethiol group .Physical And Chemical Properties Analysis
“(2,4,6-Trimethoxyphenyl)methanethiol” has an average mass of 214.281 Da and a monoisotopic mass of 214.066360 Da . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Unique Sodium Dithionite Initiated Coupling
- Synthesis and Structure Analysis : Sodium dithionite initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene results in the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This process is characterized by a 32% yield and the structure of the product is confirmed through spectral methods and X-ray crystal analysis (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Reactivity and Stability Studies
- Reactivity with Other Chemicals : The study of the cleavage of (2,4,6-trimethoxyphenyl)trimethylsilane by perchloric acid revealed significant reactivity, indicating potential applications in complex chemical synthesis and analysis (Eaborn, Salih, & Walton, 1972).
- Characterization of Carbenium Salts : Research on 2,4,6-Trimethoxyphenyllithium has led to the formation of various carbenium salts with unusual stabilities and reactivities, offering insights into organometallic chemistry (Wada et al., 1997).
Organosilicon Chemistry
- Protecting Group Application : The Si-2,4,6-trimethoxyphenyl moiety is identified as an effective protecting group in synthetic organosilicon chemistry. Its application is demonstrated in the synthesis of rac-sila-venlafaxine, showcasing its utility in complex chemical synthesis (Daiß, Penka, Burschka, & Tacke, 2004).
Other Applications
Methanethiol Derivative Formation : Studies on the formation of methional and methanethiol from methionine highlight the biochemical processes involving these compounds, with implications in food science and biochemistry (Wainwright, McMahon, & McDowell, 1972).
Catalytic Synthesis : Research on the catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide over vanadium-based catalysts provides insights into potential industrial applications for gas processing and catalysis (Mul, Wachs, & Hirschon, 2003).
Safety And Hazards
The safety information for “(2,4,6-Trimethoxyphenyl)methanethiol” indicates that it is classified with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301+H311+H331;H315;H319, indicating toxicity if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation . Precautionary statements include measures for prevention, response, storage, and disposal .
properties
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-11-7-4-9(12-2)8(6-14)10(5-7)13-3/h4-5,14H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBQLNBASXWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CS)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trimethoxyphenyl)methanethiol | |
CAS RN |
212555-23-2 | |
Record name | (2,4,6-trimethoxyphenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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